3-Amino-4-mercapto-6-methylpyridazine
Overview
Description
3-Amino-4-mercapto-6-methylpyridazine is a chemical compound that has been studied for its efficiency in acute and subacute inflammation models . It has been compared with standard pharmaca, and the results suggest that its activity spectrum is similar to that of acetylsalicylic acid .
Molecular Structure Analysis
The molecular formula of 3-Amino-4-mercapto-6-methylpyridazine is C5H7N3S . It has a molecular weight of 141.2 g/molScientific Research Applications
Central Nervous System Depressant Activities : A study found that derivatives of 3-Amino-4-mercapto-6-methylpyridazine exhibited central nervous system depressant activities in rats and mice, suggesting potential applications in treating neurological disorders (Okafor, Steenberg, & Buckley, 1982).
Facile Synthesis of Heterocyclic Compounds : Research demonstrates the use of 3-Amino-4-mercapto-6-methylpyridazine in the synthesis of various heterocyclic compounds, indicating its utility in chemical synthesis and pharmaceutical research (Vahedi, Rajabzadeh, & Farvandi, 2010).
Antimicrobial Agents : A study on the derivatives of 3-Amino-4-mercapto-6-methylpyridazine showed excellent in vitro effects on pathogenic bacteria, highlighting its potential as an antimicrobial agent (Horie, 1963).
Anti-Inflammatory Effects : Research compared the efficiency of 3-Amino-4-mercapto-6-methylpyridazine with standard pharmaceuticals in rat models of inflammation, revealing its anti-inflammatory properties (Bluth, 1982).
Anticancer Activity : Some studies indicate significant anticancer activities of compounds synthesized using 3-Amino-4-mercapto-6-methylpyridazine, especially against various cancer cell lines (Saad & Moustafa, 2011).
Antibacterial and Antifungal Activities : Research on 1,2,4-triazine derivatives of 3-Amino-4-mercapto-6-methylpyridazine revealed antibacterial and antifungal activities, showcasing its potential in developing new antimicrobial agents (El‐Brollosy, 2000).
Microwave Assisted Synthesis : Studies also show the application of 3-Amino-4-mercapto-6-methylpyridazine in rapid and efficient microwave-assisted synthesis of new fused heterobicyclic nitrogen systems, which have implications in pharmaceutical chemistry (Saad, Youssef, & Mosselhi, 2011).
Analgesic Properties : Research has characterized the analgesic properties of 3-Amino-4-mercapto-6-methylpyridazine, comparing it with standard pain-relieving pharmaca (Bluth, 1982).
properties
IUPAC Name |
3-amino-6-methyl-1H-pyridazine-4-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c1-3-2-4(9)5(6)8-7-3/h2H,1H3,(H2,6,8)(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHLLGLZDYRCRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)C(=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171813 | |
Record name | 3-Amino-4-mercapto-6-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-mercapto-6-methylpyridazine | |
CAS RN |
18591-81-6 | |
Record name | 3-Amino-4-mercapto-6-methylpyridazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018591816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-4-mercapto-6-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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